4-{4-[2-(Dimethylamino)ethyl]piperidin-1-yl}-5-nitrobenzene-1,2-dicarbonitrile
Overview
Description
4-{4-[2-(Dimethylamino)ethyl]piperidin-1-yl}-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound that features a piperidine ring substituted with a dimethylaminoethyl group and a nitrophthalonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(Dimethylamino)ethyl]piperidin-1-yl}-5-nitrobenzene-1,2-dicarbonitrile typically involves multiple steps. One common method includes the reaction of 4-nitrophthalonitrile with 4-(2-dimethylaminoethyl)piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(Dimethylamino)ethyl]piperidin-1-yl}-5-nitrobenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding amine derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-{4-[2-(Dimethylamino)ethyl]piperidin-1-yl}-5-nitrobenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[2-(Dimethylamino)ethyl]piperidin-1-yl}-5-nitrobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors, potentially modulating their activity. The nitrophthalonitrile moiety may also play a role in its biological activity, possibly through electron-withdrawing effects that influence the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(dimethylamino)ethyl]piperidin-4-ol
- 4-Piperidinemethanol
- Piperidine derivatives
Uniqueness
4-{4-[2-(Dimethylamino)ethyl]piperidin-1-yl}-5-nitrobenzene-1,2-dicarbonitrile is unique due to the combination of its piperidine ring with a nitrophthalonitrile moiety. This structural feature distinguishes it from other piperidine derivatives and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-[2-(dimethylamino)ethyl]piperidin-1-yl]-5-nitrobenzene-1,2-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-20(2)6-3-13-4-7-21(8-5-13)16-9-14(11-18)15(12-19)10-17(16)22(23)24/h9-10,13H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLGTUKDARGOME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CCN(CC1)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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